molecular formula C30H34N4O2 B1194254 Alectinib CAS No. 1256580-46-7

Alectinib

Cat. No. B1194254
M. Wt: 482.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alectinib is a novel anaplastic lymphoma kinase (ALK) inhibitor developed for the treatment of ALK-positive non-small-cell lung cancer (NSCLC) patients. It demonstrates promising antitumor activity and has been approved for clinical use in several countries (Heinig et al., 2016).

Synthesis Analysis

Alectinib's synthesis involves a unique chemical structure bearing a 5H-benzo[b]carbazol-11(6H)-one structural scaffold, indicative of its potent inhibitory activity against ALK with an IC50 value of 1.9 nmol/L. It is specifically effective against ALK mutations that confer resistance to first-generation ALK inhibitors like crizotinib (Song et al., 2015).

Molecular Structure Analysis

Alectinib's efficacy is partly due to its molecular design, which allows it to be highly selective for ALK and potent against ALK mutations, including the gatekeeper mutation L1196M with an IC50 of 1.56 nmol/L. Its structure is optimized for overcoming clinically acquired resistance observed with first-generation ALK inhibitors (Song et al., 2015).

Chemical Reactions and Properties

Alectinib demonstrates an ability to inhibit the efflux function of ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2, thereby increasing the sensitivity of resistant cells to chemotherapeutic agents. This indicates alectinib's potential in overcoming multidrug resistance (MDR) through its interaction with drug efflux transporters (Yang et al., 2017).

Physical Properties Analysis

Research on alectinib's physical properties is limited in available literature. However, its oral bioavailability and central nervous system (CNS) penetration are noteworthy, as evidenced by its clinical efficacy in treating ALK-positive NSCLC patients with CNS metastases. Alectinib's formulation allows for twice-daily oral administration, which is well-tolerated by patients (Ou et al., 2016).

Chemical Properties Analysis

Alectinib interacts with human ATP-binding cassette drug efflux transporters and cytochrome P450 biotransformation enzymes, affecting pharmacokinetic multidrug resistance. Its interaction profile suggests minimal risk for cytochrome P450-mediated drug-drug interactions, making alectinib a favorable option in polypharmacy scenarios (Hofman et al., 2019).

Scientific Research Applications

1. Photodynamic Therapy Enhancement

  • Application Summary: Alectinib has been found to improve the effectiveness of photodynamic therapy in cancer cell lines of different origin .
  • Methods of Application: Tumor cells of different origin were cultured, treated with LED-light and Alectinib. The results were gained by flow cytometry, immunohistochemistry, and western blotting .
  • Results: The study reported that photodynamic treatment of tumor cell lines of different origin in combination with Alectinib increased protoporphyrin-IX specific fluorescence and concomitantly cell death .

2. Treatment of ALK-positive NSCLC patients with CNS metastases

  • Application Summary: Alectinib has shown promising intracranial efficacy in ALK-positive NSCLC patients with CNS metastases .
  • Methods of Application: This was a retrospective study where ALK-positive NSCLC patients with brain metastases (BM) or leptomeningeal metastases (LM) from six hospitals in China were divided into three cohorts based on the treatment history before the administration of Alectinib .
  • Results: The study substantiated the potent CNS activity of Alectinib in real-world settings. Patients with symptomatic and asymptomatic BM could benefit from Alectinib comparatively .

3. Adjuvant Therapy in ALK-positive NSCLC

  • Application Summary: Alectinib has been found to improve disease-free survival compared with platinum-based chemotherapy among patients with resected ALK-positive non-small cell lung cancer (NSCLC) .
  • Methods of Application: The study compared the disease-free survival of patients with resected ALK-positive NSCLC who were treated with adjuvant Alectinib and those who were treated with adjuvant platinum-based chemotherapy .
  • Results: The study showed a significant benefit with respect to disease-free survival for patients treated with adjuvant Alectinib as compared with adjuvant platinum-based chemotherapy .

Safety And Hazards

Alectinib may cause liver injury, interstitial lung disease (ILD)/pneumonitis, renal impairment, and bradycardia . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154840
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alectinib

CAS RN

1256580-46-7
Record name Alectinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-Cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (500 g) was dissolved in a mixture of DMA (9.4 L), acetic anhydride (270 ml) and DIPEA (1170 ml) under nitrogen stream. The mixture was stirred at 90° C. for 1 hr. After cooling to room temperature, the mixture was added with methanol (3.525 L) and subsequently with distilled water (5.875 L). The precipitated solid was filtered, collected, washed twice with the mixture solution (methanol:water=3:5, 1.41 L), and then dried to obtain the title compound (389.6 g, 85%).
Name
Quantity
9.4 L
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
3.525 L
Type
reactant
Reaction Step Two
Name
Quantity
5.875 L
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alectinib
Reactant of Route 2
Reactant of Route 2
Alectinib
Reactant of Route 3
Reactant of Route 3
Alectinib
Reactant of Route 4
Reactant of Route 4
Alectinib
Reactant of Route 5
Reactant of Route 5
Alectinib
Reactant of Route 6
Reactant of Route 6
Alectinib

Citations

For This Compound
14,200
Citations
M Herden, CF Waller - Small Molecules in Oncology, 2018 - Springer
… Alectinib is an ATP-competitive small molecule and a second-… alectinib has shown significant improvement in PFS and a remarkable prolongation of time to CNS progression. Alectinib …
Number of citations: 12 link.springer.com
S Peters, DR Camidge, AT Shaw… - … England Journal of …, 2017 - Mass Medical Soc
… Alectinib, a highly selective inhibitor of anaplastic lymphoma kinase (ALK), has shown … We investigated alectinib as compared with crizotinib in patients with previously untreated, …
Number of citations: 151 www.nejm.org
T Hida, H Nokihara, M Kondo, YH Kim, K Azuma… - The Lancet, 2017 - thelancet.com
… directly compare the efficacy and safety of alectinib and crizotinib. … alectinib (n=103) or crizotinib (n=104) groups. At data cutoff for the second interim analysis, 24 patients in the alectinib …
Number of citations: 862 www.thelancet.com
SM Gadgeel, L Gandhi, GJ Riely, AA Chiappori… - The Lancet …, 2014 - thelancet.com
… We did a phase 1/2 study of alectinib to establish the … Alectinib was well tolerated, with promising antitumour activity in patients … pharmacokinetic data, we chose alectinib 600 mg twice a …
Number of citations: 752 www.thelancet.com
AT Shaw, L Gandhi, S Gadgeel, GJ Riely… - The lancet …, 2016 - thelancet.com
… inhibitor alectinib. Our findings show that alectinib has clinical activity in patients with ALK-positive non-small-cell lung cancer (NSCLC) who have progressed on crizotinib. Alectinib is …
Number of citations: 687 www.thelancet.com
M Santarpia, G Altavilla, R Rosell - Expert review of respiratory …, 2015 - Taylor & Francis
… , alectinib was found to be highly active and safe in crizotinib-naïve, ALK-rearranged NSCLC patients. Alectinib also … However, patients may eventually develop resistance to alectinib, …
Number of citations: 33 www.tandfonline.com
S Novello, J Mazières, IJ Oh, J De Castro… - Annals of …, 2018 - Elsevier
… higher with alectinib (54.2%) … than alectinib (27.1%). Incidence of AEs leading to study-drug discontinuation was lower with alectinib (5.7%) than chemotherapy (8.8%), despite alectinib …
Number of citations: 301 www.sciencedirect.com
R Katayama, L Friboulet, S Koike, EL Lockerman… - Clinical cancer …, 2014 - AACR
… In this study, we have explored acquired resistance to alectinib in a cell line model and in a primary tumor specimen from an alectinib-refractory patient. We have identified two novel …
Number of citations: 316 aacrjournals.org
J Paik, S Dhillon - Drugs, 2018 - Springer
… Oral alectinib monotherapy is approved in the EU as first-… , alectinib is indicated for the treatment of adults with ALK-positive metastatic NSCLC. The recommended dosage for alectinib …
Number of citations: 37 link.springer.com
AT Shaw, L Gandhi, S Gadgeel, GJ Riely… - The Lancet …, 2016 - ncbi.nlm.nih.gov
… alectinib established the recommended phase 2 dose (600 mg twice daily) and demonstrated preliminary activity of alectinib … the phase 2 portion of the study of alectinib (NCT01871805…
Number of citations: 11 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.